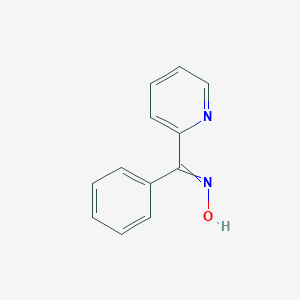

Phenyl 2-pyridyl ketoxime

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[phenyl(pyridin-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJDEVMJZLLAHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062003 | |

| Record name | Methanone, phenyl-2-pyridinyl-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Phenyl 2-pyridyl ketoxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16542 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1826-28-4 | |

| Record name | Phenyl 2-pyridyl ketoxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1826-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, phenyl-2-pyridinyl-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, phenyl-2-pyridinyl-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl 2-pyridyl ketone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Phenyl 2 Pyridyl Ketoxime and Its Chemical Derivatives

Established Synthetic Routes for Ketoximes

The synthesis of ketoximes, including Phenyl 2-pyridyl ketoxime, is fundamentally achieved through the condensation reaction of a ketone with hydroxylamine (B1172632). nih.gov This is a cornerstone of oxime chemistry.

Traditionally, ketoximes are synthesized using solution-based methods. rsc.org These methods typically involve heating an aqueous or alcoholic solution of the corresponding ketone (e.g., Phenyl 2-pyridyl ketone) with hydroxylamine hydrochloride and a base, such as sodium hydroxide (B78521), under reflux. rsc.org While effective, these processes often require significant solvent use, high temperatures, and long reaction times, making them less environmentally benign. rsc.org

In response to the need for greener chemical processes, mechanochemical synthetic pathways have been developed. rsc.orgrsc.org A notable alternative is a solvent-assisted, room-temperature mechanochemical method where the ketone is simply ground with hydroxylamine hydrochloride and sodium hydroxide in a mortar and pestle, with the addition of only a few drops of a solvent like methanol (B129727). rsc.org This technique has been successfully applied to a broad range of ketones, offering a more sustainable and efficient route to ketoximes by minimizing waste and avoiding harsh reaction conditions. rsc.orgrsc.org

Interactive Table 1: Comparison of Synthetic Routes for Ketoximes

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Solution-Based | Refluxing a ketone with hydroxylamine hydrochloride and a base in an aqueous/alcoholic solution. rsc.org | Well-established and widely used. | Requires large solvent volumes, high temperatures, and long reaction times. rsc.org |

| Mechanochemical Grinding | Grinding the ketone with hydroxylamine hydrochloride and a base in a mortar and pestle with minimal solvent. rsc.org | Environmentally friendly, minimal solvent use, room temperature, shorter reaction times. rsc.orgrsc.org | May not be suitable for all scales of production. |

Stereoselective Synthesis and Separation of Geometric Isomers of this compound

This compound can exist as two geometric isomers, or stereoisomers, depending on the spatial arrangement of the phenyl and pyridyl groups relative to the C=N-OH bond. These are often referred to as the syn-phenyl and anti-phenyl isomers. cdnsciencepub.com The ability to isolate these isomers is crucial as their coordination properties with metal ions can differ significantly.

The direct stereoselective synthesis of a single, pure ketoxime isomer presents a considerable challenge in modern chemistry. thieme.de The ratio of the resulting E/Z (or syn/anti) isomers is typically under thermodynamic control and is influenced by the specific substrates used. thieme.de This often leads to the formation of a mixture, necessitating subsequent separation, which can be problematic unless the substituents on the oxime are structurally very different. thieme.de

For this compound, a method for the preparation, separation, and purification of the two distinct isomers has been reported. cdnsciencepub.com This process allows for the isolation of the pure syn-phenyl and anti-phenyl forms, which are distinguishable by their different physical properties, such as melting point. cdnsciencepub.com Studies have also shown that the interconversion between these isomers is very slow in either acidic or alkaline solutions at room temperature, which facilitates their handling and characterization once separated. cdnsciencepub.com

Interactive Table 2: Properties of this compound Isomers

| Isomer | Reported Melting Point (°C) | Source |

|---|---|---|

| syn-Phenyl | 153.0 - 153.5 | cdnsciencepub.com |

| anti-Phenyl | 167.0 - 167.5 | cdnsciencepub.com |

Synthetic Strategies for Functionalized this compound Derivatives

The functionalization of the this compound scaffold is a key area of research for modifying its chemical and physical properties. Modifications can be targeted at the oxime's hydroxyl group or the aromatic phenyl and pyridyl rings.

O-Substitution and Esterification of the Oxime Moiety

The hydroxyl group of the oxime is a prime site for chemical modification, most commonly through the formation of oxime ethers and esters. These derivatives are important in their own right and as intermediates for further transformations. mdpi.comdergipark.org.tr

Oxime Ethers: An efficient method for the synthesis of oxime ethers involves a Palladium-catalyzed C-O cross-coupling reaction. researchgate.net This strategy couples ketoximes with activated aryl bromides to form the corresponding O-aryl oxime ethers in good to excellent yields. researchgate.net

Oxime Esters: O-acyl oximes, or oxime esters, are versatile building blocks for creating nitrogen-containing heterocycles. researchgate.net The synthesis of γ- and δ-ketoxime esters can be achieved through the reaction of the parent keto esters with hydroxylamine hydrochloride. dergipark.org.tr These reactions often show a high degree of stereoselectivity, predominantly yielding the E isomer. dergipark.org.tr O-acyl oximes have also been used in cascade reactions to produce highly substituted pyridines. scispace.com

Chemical Modification of the Phenyl and Pyridyl Moieties

The phenyl and pyridyl rings of the molecule offer further opportunities for functionalization, primarily through C-H activation and cross-coupling reactions. The 2-phenylpyridine (B120327) structural motif is a common substrate for such transformations.

Palladium-catalyzed reactions are prominent in this area. Methodologies have been developed for the direct ortho-hydroxylation of the 2-phenylpyridine core using PdCl₂ as a catalyst. rsc.org Other regioselective functionalizations include trifluoromethyl thiolation and sulfonation at the ortho-position of the phenyl ring. rsc.org

Furthermore, the oxime group itself can be used as a directing group to guide C-H activation at specific positions on the aromatic rings. In a notable example, an oxime ether derivative of a phenethyl alcohol was used to direct the meta-C-H arylation of the phenyl ring, a typically challenging transformation. nih.gov This highlights a sophisticated strategy where an initial O-substitution of the oxime enables subsequent, highly selective modification of the phenyl moiety. nih.gov Theoretical studies using Density Functional Theory (DFT) have also explored the impact of adding functional groups like -NH₂ and -NO₂ to the rings, further supporting the potential for such modifications. researchgate.net

Interactive Table 3: Examples of Functionalization Reactions

| Reaction Type | Reagents/Catalysts | Moiety Modified | Product Type |

|---|---|---|---|

| O-Arylation | Aryl Bromides, Pd-catalyst | Oxime | Oxime Ether researchgate.net |

| Ortho-Hydroxylation | PdCl₂, H₂O₂ | Phenyl Ring | Ortho-hydroxy derivative rsc.org |

| Ortho-Trifluoromethylthiolation | N-SCF₃ reagents, Pd(OAc)₂ | Phenyl Ring | Ortho-SCF₃ derivative rsc.org |

| Meta-Arylation | Aryl Iodides, Pd-catalyst, Oxime Ether directing group | Phenyl Ring | Meta-aryl derivative nih.gov |

Coordination Chemistry of Phenyl 2 Pyridyl Ketoxime

Ligand Properties and Donor Atom Coordination Modes

The coordination behavior of phenyl 2-pyridyl ketoxime is dictated by the presence of two key donor sites: the nitrogen atom of the pyridyl ring and the nitrogen atom of the oxime group. mdpi.com This arrangement facilitates its role as a robust chelating agent.

N,N'-Bidentate Chelating Behavior via Pyridyl and Oxime Nitrogen Atoms

The most common coordination mode of this compound is as an N,N'-bidentate chelating ligand, where it coordinates to a metal center through both the pyridyl and oxime nitrogen atoms. mdpi.comd-nb.infonih.gov This chelation forms a stable five-membered ring, a favorable arrangement in coordination chemistry. nih.gov This bidentate chelation has been observed in complexes with a variety of metals, including rhodium, platinum, cadmium, and nickel. d-nb.infonih.gov For instance, in the complex [CdCl2(phpaoH)2], the this compound ligand (abbreviated as phpaoH) acts as an N,N'-bidentate chelating ligand. mdpi.com Similarly, in rhodium and platinum complexes, the ligand consistently exhibits this N,N'-chelating behavior. d-nb.info

Versatile Coordination Modes: Terminal, Chelating, and Bridging Ligand Roles

While N,N'-bidentate chelation is predominant, this compound demonstrates remarkable versatility in its coordination, capable of acting as a terminal, chelating, or bridging ligand. uef.fiuef.fi This flexibility allows for the formation of not only mononuclear complexes but also more complex dinuclear and polynuclear structures. uef.fiuef.fi As a bridging ligand, it can link two or more metal centers, contributing to the construction of intricate molecular architectures. researchgate.net

Protonation State of the Ligand in Complexation (Neutral vs. Deprotonated)

The coordination of this compound is significantly influenced by its protonation state. The oxime group (C=N-OH) possesses a potentially acidic proton. mdpi.com Depending on the reaction conditions, particularly the pH, the ligand can coordinate to a metal ion in either its neutral (protonated) form or its anionic (deprotonated) form. d-nb.infomdpi.com

Influence of Intramolecular Hydrogen Bonding on Ligand Conformation and Chelation

Intramolecular hydrogen bonding plays a crucial role in dictating the conformation of the this compound ligand and, consequently, its chelation behavior. researchgate.net A hydrogen bond can form between the oxime hydroxyl group (O-H) and the pyridyl nitrogen atom. researchgate.net This interaction can pre-organize the ligand into a conformation that is favorable for chelation.

Furthermore, in complexes containing more than one this compound ligand, intramolecular hydrogen bonds can exist between the oxime groups of adjacent ligands. d-nb.info For instance, in the rhodium complex [RhCl2(ppkoH)(ppko)], where the two organic ligands are in a cis position, a strong intramolecular hydrogen bond is observed between the oxime groups. d-nb.info This interaction can stabilize specific isomers of the complex. d-nb.info In contrast, when the ligands are deprotonated, as in some platinum complexes, such hydrogen bonding is not possible, which can lead to different isomeric preferences. d-nb.info

Formation of Metal Complexes

The versatile ligating properties of this compound enable the formation of a wide range of metal complexes, with mononuclear compounds being a prominent class.

Mononuclear Coordination Compounds

This compound readily forms mononuclear complexes with a variety of transition metals, including but not limited to manganese, rhodium, platinum, copper, nickel, and cadmium. d-nb.infouef.fimdpi.comopenarchives.gr In these complexes, one or more this compound ligands coordinate to a single metal center.

The stoichiometry of these mononuclear complexes can vary. For instance, a 1:2 metal-to-ligand ratio is common, as seen in the octahedral complex [Mn(O2CPh)2{(ph)(2-py)CNOH}2]. openarchives.gr A 1:3 ratio is also possible, as demonstrated by the cationic complex Ni[(py)C(ph)NOH]3. In the case of cadmium, a mononuclear complex with three chelating this compound ligands, Cd(C12H10N2O)32, has been synthesized and structurally characterized. nih.goviucr.org In this complex, the cadmium atom is in a distorted octahedral geometry, coordinated by the six nitrogen atoms from the three bidentate ligands. nih.goviucr.org

The formation and structure of these mononuclear complexes are influenced by factors such as the metal ion, the counter-anion, the solvent system, and the reaction stoichiometry. For example, the reaction of nickel(II) sulfate (B86663) with two equivalents of this compound yields a dinuclear complex, whereas an excess of the ligand leads to the formation of a mononuclear 1:3 complex.

Table 1: Selected Mononuclear Metal Complexes of this compound

| Complex Formula | Metal Ion | Ligand Protonation State | Coordination Geometry | Reference(s) |

|---|---|---|---|---|

| [Mn(O2CPh)2{(ph)(2-py)CNOH}2] | Mn(II) | Neutral | cis-cis-trans | openarchives.gr |

| [RhCl2(ppkoH)(ppko)] | Rh(III) | One neutral, one deprotonated | Octahedral | d-nb.info |

| [Pt(ppko)2] | Pt(II) | Deprotonated | Square planar | d-nb.info |

| [PtBr2(ppko)2] | Pt(IV) | Deprotonated | Octahedral | d-nb.info |

| Ni[(py)C(ph)NOH]3 | Ni(II) | Neutral | fac-octahedral | |

| [CdCl2(phpaoH)2] | Cd(II) | Neutral | Distorted octahedral | mdpi.com |

| Cd(C12H10N2O)32 | Cd(II) | Neutral | Distorted octahedral | nih.goviucr.org |

Dinuclear and Polynuclear Architectures

The flexible coordination of this compound (ppkoH) and its deprotonated form (ppko⁻) readily promotes the assembly of dinuclear and polynuclear metal complexes. The reaction conditions, particularly the ligand-to-metal ratio, play a crucial role in determining the nuclearity of the final product. uef.fi

For instance, in nickel(II) sulfate chemistry, reacting NiSO₄·6H₂O with two equivalents of the ligand in a water/methanol (B129727) mixture yields a dinuclear complex, [Ni₂(SO₄)₂{(py)C(ph)NOH}₄]. In this structure, the two nickel(II) centers are bridged by two sulfato ligands. Similarly, dinuclear copper(II) complexes such as [Cu(HPPK)Cl₂]₂ have been synthesized and characterized. researchgate.net

The versatility of the oxime group allows it to bridge multiple metal centers, leading to higher nuclearity clusters. Polynuclear copper complexes are of particular interest due to their magnetic and redox-active properties. uef.fiuef.fi The ability of the ligand to adopt various coordination modes is fundamental to the construction of these complex polynuclear frameworks.

Formation of Metallacrowns and Metal Clusters

This compound is a well-established ligand for the construction of metallacrowns and metal clusters. It has been specifically utilized in the preparation of inverse-9-metallacrown-3 trinuclear clusters. dv-expert.org

A notable example is the chiral trinuclear copper(II) complex, [Cu₃(OH)(PhPyCNO)₃(NO₃)(CH₃OH)]·(NO₃), formed from the reaction of the ligand with Cu(NO₃)₂·3H₂O. epa.gov This complex features a triangular arrangement of Cu(II) ions centered by a triply bridging hydroxo ligand, with three edge-bridging oximate groups from the deprotonated ligand. epa.gov Such inverse-9-metallacrown-3 compounds have been the subject of detailed magnetic studies, revealing significant antiferromagnetic interactions. acs.org

The formation of metal clusters extends beyond copper. Reactions involving nickel(II) can lead to the formation of hexanuclear clusters like [Ni₆(SO₄)₄(OH){(py)C(ph)NO}₃{(py)C(ph)NOH}₃(H₂O)₃] when a base is introduced to dinuclear or mononuclear precursors.

Development of One-Dimensional Coordination Polymers

This compound and related 2-pyridyl oximes are effective building blocks for creating one-dimensional (1D) coordination polymers. These polymers are formed by linking metal centers through bridging ligands, creating infinite chains.

An example is the copper(II) coordination polymer [Cu₃(μ₃-OH)(ppk)₃(μ-N(CN)₂)(OAc)]ₙ, which demonstrates the ligand's role in forming extended structures. researchgate.net While extensive research has been conducted on 1D polymers with similar ligands like di-2-pyridyl ketone oxime, the principles apply to this compound as well. mdpi.com In cadmium(II) halide complexes with di-2-pyridyl ketone oxime, for instance, neighboring metal ions are alternately bridged by halide and oxime ligands, resulting in zigzag 1D chains. mdpi.com The ability of the oxime ligand to adopt a bridging coordination mode is key to the formation of these polymeric structures. researchgate.net

Metal-Specific Complexation Studies

The interaction of this compound with different transition metals results in complexes with distinct structural, magnetic, and electronic properties.

Copper(II) Complexes: Structure, Magnetism, and Redox Activity

Copper(II) complexes of this compound have been extensively studied due to their interesting magnetic and redox properties. uef.fi These complexes range from mononuclear to trinuclear and polynuclear structures. researchgate.net

Mononuclear complexes like [Cu(HPPK)(PPK)(NCS)] have been synthesized, exhibiting a square-pyramidal geometry around the Cu(II) center. researchgate.net The ligand can be present in both its protonated (HPPK) and deprotonated (PPK⁻) forms within the same complex. researchgate.net

Trinuclear copper(II) clusters, often with an inverse-9-metallacrown-3 structure, are a significant class of compounds formed with this ligand. epa.govacs.org For example, the complex [Cu₃(OH)(PhPyCNO)₃(NO₃)(CH₃OH)]·(NO₃) displays antiferromagnetic coupling between the copper centers. epa.gov The magnetic properties of these trinuclear systems are highly dependent on the geometry of the [Cu₃(μ₃-OH)] core. acs.orgacs.org Detailed studies combining magnetic susceptibility measurements and theoretical calculations have been employed to understand the antisymmetric exchange interactions within these clusters. acs.org

The redox activity of these copper complexes is another key feature, stemming from the accessibility of the Cu(II)/Cu(I) redox couple. uef.fi

| Copper(II) Complex | Nuclearity | Key Structural Feature | Magnetic Property |

| [Cu(HPPK)(PPK)(NCS)] researchgate.net | Mononuclear | Square-pyramidal geometry | Paramagnetic |

| [Cu(HPPK)Cl₂]₂ researchgate.net | Dinuclear | Bridging chloride ligands | Antiferromagnetic coupling |

| [Cu₃(OH)(PhPyCNO)₃(NO₃)(CH₃OH)]⁺ epa.gov | Trinuclear | Inverse-9-metallacrown-3 | Antiferromagnetic coupling |

| [Cu₃(PPK)₃(μ₃–OH)(Cl)₂] researchgate.net | Trinuclear | μ₃-hydroxo-bridged triangle | Antiferromagnetic coupling |

Nickel(II) Complexes: Mononuclear vs. Dinuclear Formation and Cluster Chemistry

The coordination chemistry of nickel(II) with this compound is characterized by a sensitive dependence on reaction stoichiometry, which dictates the formation of either mononuclear or dinuclear species.

When NiSO₄·6H₂O is reacted with an excess of the ligand, the mononuclear cationic complex Ni{(py)C(ph)NOH}₃ is formed. In this complex, the nickel ion is coordinated to three neutral this compound ligands, each acting as a bidentate chelate through its pyridyl and oxime nitrogen atoms. Conversely, using a 1:2 metal-to-ligand ratio results in the dinuclear complex [Ni₂(SO₄)₂{(py)C(ph)NOH}₄]. The dinuclear structure is held together by bridging sulfate anions.

Furthermore, these mononuclear and dinuclear complexes can serve as precursors for higher nuclearity clusters. Treatment of these species with a base like LiOH can lead to the formation of a hexanuclear cluster, demonstrating the rich cluster chemistry of Ni(II) with this ligand.

| Reactant Ratio (Ni:Ligand) | Resulting Ni(II) Complex | Nuclearity |

| 1:3+ | Ni{(py)C(ph)NOH}₃ | Mononuclear |

| 1:2 | [Ni₂(SO₄)₂{(py)C(ph)NOH}₄] | Dinuclear |

Rhodium and Platinum Complexes: Isomerism and Oxidation State Effects

The complexation of this compound with the precious metals rhodium and platinum reveals fascinating aspects of isomerism and the influence of the metal's oxidation state on the final structure. d-nb.inforesearchgate.net

Reaction of RhCl₃ with the ligand yields the octahedral Rh(III) complex [RhCl₂(ppkoH)(ppko)]. d-nb.inforesearchgate.netresearchgate.net In this complex, the rhodium center is coordinated by two N,N-chelating oxime ligands, one of which is deprotonated (ppko⁻) and the other is neutral (ppkoH). d-nb.inforesearchgate.net The two chloride ligands are in a trans arrangement, while the oxime groups are mutually cis, stabilized by an intramolecular hydrogen bond. d-nb.inforesearchgate.netresearchgate.net

In contrast, reactions with platinum precursors are highly sensitive to the starting material and reaction conditions. An attempt to create a similar octahedral Pt(IV) complex from K₂PtCl₆ resulted instead in the reduction of the metal and the formation of the square planar Pt(II) complex, [Pt(ppko)₂]. d-nb.inforesearchgate.netresearchgate.net In this case, both oxime ligands are deprotonated and are arranged in a trans configuration. d-nb.inforesearchgate.netresearchgate.net However, by changing the halide to bromine and starting with K₂PtBr₆, the octahedral Pt(IV) complex [PtBr₂(ppko)₂] was successfully isolated. d-nb.inforesearchgate.net This complex features two deprotonated ligands and an all-trans geometry. d-nb.inforesearchgate.netresearchgate.net These examples highlight how the metal's preferred oxidation state (Rh(III), Pt(II), Pt(IV)) and the nature of the halide co-ligand dictate the resulting complex's geometry, stoichiometry, and ligand protonation state. d-nb.inforesearchgate.net

| Metal | Starting Material | Resulting Complex | Metal O.S. | Geometry | Key Features |

| Rhodium d-nb.inforesearchgate.net | RhCl₃ | [RhCl₂(ppkoH)(ppko)] | +3 | Octahedral | One neutral and one deprotonated ligand; trans-dichloro. |

| Platinum d-nb.inforesearchgate.net | K₂PtCl₆ | [Pt(ppko)₂] | +2 | Square Planar | Reduction of Pt(IV) to Pt(II); two deprotonated ligands. |

| Platinum d-nb.inforesearchgate.net | K₂PtBr₆ | [PtBr₂(ppko)₂] | +4 | Octahedral | Pt(IV) stabilized; two deprotonated ligands; all-trans geometry. |

Cadmium(II) Complexes: Insights into Solvent Extraction Mechanisms

The coordination chemistry of this compound (systematically named N-[phenyl(pyridin-2-yl)methylidene]hydroxylamine, and often abbreviated as phpaoH) with cadmium(II) provides crucial insights into the mechanisms of solvent extraction of this toxic heavy metal. mdpi.comnih.gov Studies modeling the liquid-liquid extraction of cadmium(II) from aqueous chloride solutions have utilized phpaoH as a stand-in for more complex, hydrophobic 2-pyridyl ketoximes used in industrial processes. mdpi.commdpi.com

The reaction of cadmium(II) chloride with phpaoH in aqueous acetone (B3395972) yields distinct complexes depending on the reaction conditions. mdpi.comnih.gov Two primary examples that have been structurally characterized are the mononuclear complex [CdCl₂ (phpaoH)₂]·H₂O and the polymeric chain {[CdCl₂(phpaoH)]}n. mdpi.comnih.gov The formation of the mononuclear species, in particular, provides strong evidence for the existence of [CdCl₂(extractant)₂] type species, which are believed to be responsible for the efficient transfer of the cadmium ion from the aqueous to the organic phase during extraction. mdpi.comnih.gov

In both the mononuclear and polymeric structures, the this compound ligand acts as a neutral N,N'-bidentate chelating agent, coordinating to the cadmium(II) center through the nitrogen atoms of the pyridyl and oxime groups. mdpi.com

In the mononuclear complex [CdCl₂(phpaoH)₂]·H₂O, the cadmium ion is six-coordinate, with a distorted octahedral geometry. The coordination sphere is composed of two chloride ions and two bidentate phpaoH ligands. mdpi.com In the polymeric complex {[CdCl₂(phpaoH)]}n, the cadmium centers are also six-coordinate and exhibit a distorted octahedral geometry. They are linked into zigzag chains by double chloro-bridges, with a single N,N'-bidentate phpaoH ligand completing the coordination at each metal ion. mdpi.com

Another structurally characterized cadmium complex is tris(phenyl 2-pyridyl ketone oxime-κ²N,N′)cadmium(II) dinitrate, Cd(C₁₂H₁₀N₂O)₃₂. In this compound, the cadmium atom is coordinated by six nitrogen atoms from three bidentate phpaoH ligands, resulting in a distorted octahedral geometry. nih.goviucr.org

Table 1: Selected Cadmium(II) Complexes with this compound

| Compound Formula | Coordination Geometry | Key Structural Features | Reference(s) |

| [CdCl₂(phpaoH)₂]·H₂O | Distorted Octahedral | Mononuclear; two N,N'-bidentate chelating phpaoH ligands. | mdpi.com |

| {[CdCl₂(phpaoH)]}n | Distorted Octahedral | Polymeric; double chloro-bridges forming 1D chains. | mdpi.com |

| Cd(C₁₂H₁₀N₂O)₃₂ | Distorted Octahedral | Mononuclear; three N,N'-bidentate chelating phpaoH ligands. | nih.goviucr.org |

Manganese Complexes: Rare Oxidation States and Cluster Topologies

This compound and its deprotonated form (phpao⁻) have proven to be effective ligands in the synthesis of manganese clusters with diverse and unusual topologies, often stabilizing rare mixed-valence states. The versatility of the ligand allows for the formation of polynuclear complexes with interesting magnetic properties.

One notable example is an octanuclear, homometallic compound, [Mn(II)₄Mn(III)₄O₄(NO₃)₂{(py)C(ph)NO}₈(HCO₂)₂(MeOH)₂]. This complex features a double-butterfly {Mn(II)₄Mn(III)₄(μ₄-O)₂(μ₃-O)₂}¹²⁺ core, showcasing a mixed-valence Mn(II)/Mn(III) system. researchgate.net The use of phpaoH has also led to the formation of a rare mixed-valence Mn(II)/Mn(IV) tetranuclear cage when co-ligated with azide (B81097). researchgate.net

The reaction of Mn(O₂CPh)₂·2H₂O with the sodium salt of this compound and sodium azide results in a tetranuclear cage with a [Mn(II)₃Mn(IV)(μ₄-O)(η¹,μ₂-N₃)]⁷⁺ core. researchgate.net Furthermore, the use of phpao⁻ in conjunction with phosphinate ligands has yielded triangular Mn₃ complexes, such as Mn(III)₃O(O₂PPh₂)₃(ppko)₃, which exhibit single-molecule magnet (SMM) behavior. acs.org Research has also explored the synthesis of linear trinuclear manganese(II) clusters. nih.gov

Table 2: Examples of Manganese Complexes with this compound

| Complex Type | Core Structure | Oxidation States | Reference(s) |

| Octanuclear Cluster | {Mn(II)₄Mn(III)₄(μ₄-O)₂(μ₃-O)₂}¹²⁺ | Mn(II), Mn(III) | researchgate.net |

| Tetranuclear Cage | [Mn(II)₃Mn(IV)(μ₄-O)(η¹,μ₂-N₃)]⁷⁺ | Mn(II), Mn(IV) | researchgate.netresearchgate.net |

| Trinuclear SMM | Triangular {Mn(III)₃O} | Mn(III) | acs.org |

Iridium(III) Complexes: Reductive and C-H Activation Reactions

The reactivity of this compound with iridium(III) precursors has been shown to be highly sensitive to reaction conditions, such as the solvent used. Reactions between IrCl₃ and phpaoH can lead to different products. For instance, in methanol under basic conditions, the mononuclear complex [IrCl₂(ppkoH)(ppko)] has been isolated. d-nb.info In this tcc (trans-cis-cis) isomer, one of the oxime ligands is deprotonated, and the two chloro ligands are in a trans configuration, while the two bidentate organic ligands are in a cis arrangement with a strong intramolecular hydrogen bond between the oxime groups. d-nb.info

Synthesis in other organic solvents can yield binuclear complexes. researchgate.net An example is a binuclear, centrosymmetric anionic complex where two Ir³⁺ ions are double-bridged by chloride ligands. researchgate.net The study of iridium(III) complexes is also significant due to their potential for C-H bond activation. While direct C-H activation on the phpaoH ligand itself within an iridium complex is a specific area of ongoing research, related systems demonstrate the principle. For example, iridium(III) complexes with similar N-donor ligands like 7,8-benzoquinoline have shown unusual ortho C-H bond activation. nih.gov This reactivity highlights the potential for phpaoH-iridium complexes to participate in or mediate such transformations. frontiersin.org

Zinc(II) Complexes: Structural Diversity and Ligand Transformations

This compound demonstrates its versatility as a ligand in its coordination chemistry with zinc(II), leading to structurally diverse polynuclear clusters. The ligand's ability to adopt multiple coordination modes facilitates the assembly of complex architectures.

An example of this structural diversity is the formation of pentanuclear zinc(II) clusters. The reaction of zinc(II) salts with di-2-pyridyl ketoxime, a closely related ligand, has yielded pentanuclear cations like [Zn₅Cl₂(dpkox)₆]⁺ and [Zn₅(NCS)₂(dpkox)₆(MeOH)]⁺. preprints.org In these structures, the deprotonated oxime ligands adopt three different coordination modes, holding the five zinc(II) ions together. preprints.org The metal ions in these clusters define two nearly equilateral triangles sharing a common vertex. preprints.org Potentiometric studies have also confirmed the complexation of phpaoH with Zn(II) ions in aqueous solutions. nih.gov

Complexation with Other Transition and Heavy Metal Ions (e.g., Cobalt, Iron, Lead, Lanthanum)

This compound forms complexes with a wide array of other transition and heavy metal ions. Potentiometric studies have documented its complexation with Co(II), Fe(II), Fe(III), Pb(II), and La(III) in aqueous solutions, indicating the broad applicability of this ligand in coordination chemistry. nih.govsigmaaldrich.com

Cobalt: Cobalt(II) complexes bearing pyridine-oxime ligands, including phpaoH, have been synthesized and characterized. For instance, the complex [CoCl₂(phpaoH)₂] has been used as a catalyst in isoprene (B109036) polymerization. mdpi.comnih.gov Additionally, phpaoH has been incorporated into dinuclear Cobalt(III)/Dysprosium(III) complexes, such as [CoDy(phpao)₃(NO₃)₃], which are studied for their magnetic properties. rsc.org

Iron: Ferrous iron, Fe(II), forms a distinct bluish-purple complex with this compound, which can be extracted into an isoamyl alcohol-ethanol mixture. acs.org This reaction, which forms a neutral complex with a 2:1 ligand-to-metal stoichiometry, has been utilized for the spectrophotometric determination of iron. acs.org

Lead and Lanthanum: The complexation of phpaoH with Pb(II) and La(III) has been established through potentiometric titration methods, confirming the formation of stable complexes in solution. nih.gov

Factors Governing Complex Formation and Product Diversity

The formation of a specific complex with this compound and a metal ion is governed by several factors. The interplay of these factors contributes to the vast structural diversity observed in the coordination chemistry of this ligand.

Stoichiometric Ratios of Ligand to Metal Precursor

The molar ratio of this compound to the metal precursor is a critical parameter that can dictate the nuclearity and structure of the final product. A clear example is seen in the chemistry of nickel(II) sulfate with phpaoH.

When NiSO₄·6H₂O is reacted with two equivalents of phpaoH, a dinuclear complex, [Ni₂(SO₄)₂{(py)C(ph)NOH}₄], is formed. However, if an excess of the phpaoH ligand is used (e.g., a 1:3 or greater ratio), the reaction yields a mononuclear cationic complex, Ni{(py)C(ph)NOH}₃. This demonstrates that a higher ligand-to-metal ratio favors the formation of a mononuclear species where the metal ion is fully coordinated by the chelating ligand. Conversely, a lower ratio allows for the formation of bridging interactions, in this case via the sulfato ligands, leading to a dinuclear product.

Similarly, in the synthesis of cadmium(II) halide complexes, using a 1:1 or 1:2 molar ratio of Cd(II) to ligand consistently produces 1:1 polymeric complexes of the type {[CdX₂(dpkoxH)]}n (where dpkoxH is the related di-2-pyridyl ketoxime). Even with a larger excess of the ligand (1:3), the same 1:1 complexes are isolated, suggesting they are the thermodynamically favored products under the studied conditions. nih.gov

Solvent Polarity and Hydrogen-Bonding Capacity

The selection of a solvent is a critical parameter in the synthesis of metal complexes with this compound, as its polarity and hydrogen-bonding ability can significantly influence reaction outcomes and the stability of the resulting products. The formation of coordination compounds is highly sensitive to reaction conditions, which can strongly affect the resulting products. d-nb.info

The hydrogen-bonding capability of a solvent is particularly influential. rsc.org In the synthesis of a cadmium(II) complex with this compound, a solvent system of water-containing acetone was utilized. mdpi.com The resulting crystal structure revealed that lattice water molecules were integral, forming hydrogen-bonded double chains that linked the complex molecules. mdpi.com Similarly, reactions involving nickel(II) sulfate have been conducted in a water/methanol (H₂O/MeOH) mixture, where sulfate groups were found to participate in hydrogen bonding, affecting their symmetry. The choice of solvent can even dictate the stereochemistry of the final complex. In certain cobalt(II) systems, for example, switching from a solvent like acetonitrile (B52724) (CH₃CN) to a less polar mixture like acetonitrile/dichloromethane (CH₃CN/CH₂Cl₂), or to a more protic solvent like methanol, can cause a complete inversion of the complex's helical structure (from Λ to Δ or vice-versa). mdpi.com This occurs because the solvent modulates the ability of anions to interact with the complex through coordination and hydrogen bonding. mdpi.com

Role of External Bases in Ligand Deprotonation and Complex Stabilization

In many instances, the reaction is performed in the absence of an external base. Under these conditions, the this compound ligand typically coordinates to the metal center in its neutral form. mdpi.comnih.gov For example, the reaction of NiSO₄ with the ligand in a neutral H₂O/MeOH solution yields complexes where the ligand is not deprotonated.

Conversely, conducting reactions under basic conditions is a common strategy to promote ligand deprotonation. The reaction of IrCl₃ with this compound in methanol under basic conditions resulted in a complex where one of the two coordinating ligands was deprotonated. d-nb.info Similarly, the synthesis of certain dinuclear cobalt(III)-dysprosium(III) complexes with this compound can be performed either in the presence or absence of an external base, leading to complexes where the ligand is in its deprotonated, bridging form. rsc.org The deliberate use of a base like sodium hydroxide (B78521) (NaOH) in potentiometric titrations has been employed to systematically study the deprotonation and subsequent chelation of the ligand with metal ions such as copper(II). cdnsciencepub.com

Stereochemistry and Isomerism in Metal Complexes

The coordination of two bidentate N,N'-chelating this compound ligands to a metal center in an octahedral geometry gives rise to a rich variety of stereoisomers. This isomerism includes both geometric (cis-trans) and optical (enantiomeric) forms. d-nb.info

Cis-Trans Isomerism in Octahedral Geometries

In octahedral complexes of the type [MX₂L₂], where M is a metal, X is a monodentate ligand (like a halide), and L is this compound, multiple geometric isomers are possible. d-nb.inforesearchgate.net The relative arrangement of the two X ligands, the two pyridyl nitrogen atoms, and the two oxime nitrogen atoms determines the specific isomer. A notation system often used describes the geometry as a sequence of three positions: (halide-halide), (Nₒₓᵢₘₑ-Nₒₓᵢₘₑ), and (NₚᵧᵣᵢᏧᵧₗ-NₚᵧᵣᵢᏧᵧₗ), where each pair can be either cis (c) or trans (t). d-nb.infomdpi.comresearchgate.net

Research has identified several of these isomers in the solid state:

A rhodium complex, [RhCl₂(ppkoH)(ppko)], was found to have its two chloro ligands in a trans arrangement and the two organic ligands (and thus their oxime and pyridyl nitrogens) in a cis arrangement, corresponding to the tcc isomer. d-nb.inforesearchgate.net This cis arrangement of the oxime groups is stabilized by a strong intramolecular hydrogen bond. d-nb.inforesearchgate.net

An octahedral platinum(IV) complex, [PtBr₂(ppko)₂], was characterized as the all-trans (ttt) isomer. d-nb.inforesearchgate.net

A cadmium complex, [CdCl₂(phpaoH)₂], crystallizes as the all-cis (ccc) isomer. mdpi.com

Related manganese and nickel complexes, [MnCl₂(phpaoH)₂] and [NiCl₂(phpaoH)₂], have been reported as the cis-trans-cis (ctc) isomers, referring to the positions of the chloro groups, oxime nitrogens, and pyridyl nitrogens, respectively. mdpi.com

The stability and crystallization of a particular isomer are governed by factors including intramolecular hydrogen bonding and trans-effects of the coordinating atoms. d-nb.info For instance, in the rhodium tcc isomer, the intramolecular hydrogen bond between the cis-positioned oxime groups is a key stabilizing feature. d-nb.info

| Complex Formula | Metal Ion | Observed Isomer | Reference |

|---|---|---|---|

| [RhCl₂(ppkoH)(ppko)] | Rh(III) | tcc (trans-cis-cis) | d-nb.inforesearchgate.net |

| [PtBr₂(ppko)₂] | Pt(IV) | ttt (trans-trans-trans) | d-nb.inforesearchgate.net |

| [CdCl₂(phpaoH)₂] | Cd(II) | ccc (cis-cis-cis) | mdpi.com |

| [MnCl₂(phpaoH)₂] | Mn(II) | ctc (cis-trans-cis) | mdpi.com |

| [NiCl₂(phpaoH)₂] | Ni(II) | ctc (cis-trans-cis) | mdpi.com |

Enantiomeric Forms (Δ/Λ) and Their Separation

Octahedral complexes with chelating ligands, such as those formed with this compound, are often chiral and can exist as a pair of non-superimposable mirror images known as enantiomers. d-nb.infoacs.org These enantiomers are designated by the stereochemical descriptors delta (Δ) and lambda (Λ), which describe the "handedness" of the helix formed by the arrangement of the chelating ligands around the metal center. acs.orgresearchgate.net

The existence of these enantiomeric forms has been confirmed for complexes of this compound. For example, the dinuclear complex [CoDy(phpao)₃(NO₃)₃] crystallizes as a racemic mixture containing both Δ and Λ enantiomers. rsc.org

The separation of such racemic mixtures into their individual enantiomers is a process known as resolution. libretexts.org Since enantiomers have identical physical properties in an achiral environment, direct separation by methods like standard crystallization or chromatography is not possible. libretexts.org The most common strategy involves reacting the racemic mixture with a single, pure enantiomer of a different chiral compound, known as a chiral resolving agent. libretexts.orgsnnu.edu.cn This reaction produces a mixture of diastereomers. Diastereomers have different physical properties and can therefore be separated by conventional techniques like fractional crystallization or column chromatography. libretexts.orgsnnu.edu.cn Once separated, the chiral resolving agent is chemically removed to yield the pure Δ and Λ enantiomers of the original complex. libretexts.org Modern analytical techniques, such as high-performance liquid chromatography (HPLC) using a chiral stationary phase, can also be employed for the effective separation of enantiomers. mz-at.de

Structural Elucidation and Advanced Characterization Techniques

Single-Crystal X-Ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful method for the unambiguous determination of a molecule's solid-state structure. While detailed crystallographic data for the free Phenyl 2-pyridyl ketoxime ligand is noted in the literature, the majority of in-depth structural analyses come from its numerous metal complexes, which reveal its versatile coordination behavior and inherent structural properties. nih.goviucr.org

This compound can exist as stereoisomers due to the C=N double bond of the oxime group. The arrangement of the phenyl and 2-pyridyl groups relative to the hydroxyl group defines the E (anti) or Z (syn) configuration. The structure of the free ligand has been identified as the (E)-isomer. iucr.org The standard InChI chemical identifier for the compound also specifies the E configuration. sigmaaldrich.com In this isomer, the hydroxyl group is oriented on the opposite side of the C=N bond from the higher-priority 2-pyridyl group. mdpi.com This isomerism is a critical feature, as different isomers can exhibit varied stabilities and reactivity, particularly when forming metal complexes. d-nb.inforesearchgate.net For instance, in certain octahedral rhodium complexes, the geometry dictates which isomers can form stabilizing intramolecular hydrogen bonds. d-nb.inforesearchgate.net

X-ray diffraction provides precise measurements of the geometric parameters within the crystal. In metal complexes, this compound typically acts as a bidentate ligand, coordinating through the nitrogen atoms of both the pyridyl ring and the oxime group to form a stable five-membered chelate ring. scienceopen.commdpi.com

Analysis of its metal complexes provides insight into the ligand's structural parameters upon coordination. For example, in a dinuclear rhodium complex, the N-O bond lengths of the oxime group were found to be 1.337(2) Å and 1.335(2) Å. d-nb.info In an osmium cluster, the C=N bond was measured at 1.300(7) Å and the adjacent C-C bond connecting the pyridyl and oxime moieties was 1.462(8) Å. rsc.org Computational studies using Density Functional Theory (DFT) have also been employed to calculate the optimized geometry of the free ligand. researchgate.netuef.fi

Table 1: Selected Bond Distances and Angles for this compound in a Coordinated State Data from a rhodium complex [RhCl2(ppkoH)(ppko)]. d-nb.info

| Parameter | Value (Å or °) | Parameter | Value (Å or °) |

| Bond Lengths (Å) | Bond Angles (°) | ||

| N-O | 1.337(2) | N(py)-C-C(oxime) | 114.3(7) |

| N-O | 1.335(2) | N(oxime)-C-C(py) | 115.6(7) |

| C=N(oxime) | Not provided | O-N-C | 117.2(6) |

| C-C (py-oxime) | Not provided |

Note: These values represent the ligand in a coordinated state and may differ from those of the free, uncomplexed molecule.

The crystal packing of this compound and its derivatives is governed by a network of non-covalent intermolecular interactions.

Hydrogen Bonding: The hydroxyl group of the oxime is a classic hydrogen bond donor. In the crystal structures of its metal complexes, this group frequently participates in hydrogen bonding. This can be intramolecular, as seen in a rhodium complex where a strong hydrogen bond exists between the oxime groups of two adjacent ligands (O(1)···O(2) distance of 2.442(2) Å). mdpi.comd-nb.info Intermolecular O-H···Cl hydrogen bonds are observed in nickel complexes, linking molecules into one-dimensional chains. scienceopen.com The free ligand is also expected to form strong hydrogen bonds, which influences its vibrational spectra. mdpi.com

π-π Stacking: The presence of two aromatic rings (phenyl and pyridyl) facilitates π-π stacking interactions. In a dichloridobis(phenyl 2-pyridyl ketone oxime)nickel(II) complex, a π-π contact is noted between pyridine (B92270) rings with a centroid-centroid distance of 3.824 (5) Å. scienceopen.com These interactions play a significant role in stabilizing the three-dimensional supramolecular architecture in the solid state. nih.gov

Halogen Bonding: While less common, halogen bonding can occur when halide ions are present in the crystal lattice, though specific examples involving the free ligand are not prominently detailed in the provided research.

Precise Measurement of Bond Lengths, Bond Angles, and Dihedral Angles

Vibrational Spectroscopy

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, offers a complementary method for characterizing the chemical structure of this compound by probing the vibrational modes of its constituent bonds.

The IR spectrum of this compound displays several characteristic absorption bands that are sensitive to its structural environment.

ν(O-H): The stretching vibration of the hydroxyl group is particularly informative. In the free ligand, this band appears at a relatively low wavenumber, around 3154 cm⁻¹, indicating the involvement of the -OH group in significant hydrogen bonding in the solid state. mdpi.com Upon formation of certain metal complexes where this hydrogen bonding network is altered, this band can shift to higher wavenumbers, such as 3388 cm⁻¹. mdpi.com

ν(C=N): The stretching vibration of the carbon-nitrogen double bond of the oxime group is typically observed in the 1560-1680 cm⁻¹ range. For the free ligand, a medium-intensity band at 1568 cm⁻¹ has been assigned to this mode. mdpi.com

ν(N-O): The nitrogen-oxygen single bond stretch of the oxime is found at lower frequencies. In free this compound, this vibration is assigned to the band at 1094 cm⁻¹. mdpi.com Coordination to a metal center through the oxime nitrogen typically causes this band to shift to a lower wavenumber. mdpi.com

δ(py): An in-plane deformation band of the pyridyl ring at 622 cm⁻¹ is known to shift to higher wavenumbers upon coordination of the heterocyclic nitrogen atom to a metal. mdpi.com

Table 2: Characteristic Infrared Vibrational Frequencies for Free this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| ν(O-H) | 3154 | mdpi.com |

| ν(C=N) | 1568 | mdpi.com |

| ν(N-O) | 1094 | mdpi.com |

| δ(py) in-plane deformation | 622 | mdpi.com |

Raman spectroscopy provides additional vibrational information, often complementing IR data due to different selection rules.

ν(C-H): Strong peaks in the high-frequency region of the Raman spectrum, around 3064 cm⁻¹, are assigned to aromatic C-H stretching vibrations. mdpi.com

Ring Vibrations: The in-plane deformation of the pyridyl ring, which appears at 622 cm⁻¹ in the IR spectrum, is also observed in the Raman spectrum at the same position for the free ligand. mdpi.com This peak shifts to ~639 cm⁻¹ upon complexation, confirming coordination. mdpi.com

Low-Frequency Modes: The region from 210-410 cm⁻¹ in the Raman spectra of metal complexes is complex, containing vibrations associated with the metal-ligand bonds, including Cd-N(pyridyl) and Cd-N(oxime) stretches. mdpi.com

Simulated Raman spectra from DFT calculations serve as a powerful tool for assigning experimental peaks and understanding the complete vibrational profile of the molecule. researchgate.net The C=N stretching frequency, in particular, has been used as a diagnostic tool in Raman spectra to help distinguish between syn and anti isomers of related ketoxime compounds. cdnsciencepub.com

Table 3: Characteristic Raman Shifts for Free this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| ν(C-H) aromatic | 3064 | mdpi.com |

| δ(py) in-plane deformation | 622 | mdpi.com |

Infrared (IR) Spectroscopy: Assignment of Characteristic Vibrational Modes (e.g., νC=N, νN-O, νO-H)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of this compound and its complexes in both solution and solid states. It provides detailed information about the chemical environment of NMR-active nuclei.

Solution-State NMR (¹H, ¹³C, ¹⁵N) for Ligand and Complex Characterization

Solution-state NMR is instrumental in confirming the identity and purity of the ligand and investigating the changes upon complexation.

¹H NMR: The proton NMR spectrum of this compound provides distinct signals for its aromatic and oxime protons. For instance, in cadmium(II) complexes such as [CdCl₂(phpaoH)₂], the ¹H NMR spectra are noted to be nearly identical to that of the free ligand. nih.govuef.fi A characteristic singlet for the hydroxyl proton (-OH) of the oxime group is typically observed at high chemical shifts, around 11.61 ppm. uef.fi A doublet appearing at approximately 8.49 ppm is assigned to the proton on the pyridyl ring carbon adjacent to the ring's nitrogen atom. uef.fi The study of various oximes has shown that the chemical shift of the hydroxyl proton can vary, typically appearing in the range of 8.6 to 13.3 ppm downfield from tetramethylsilane. uef.fi

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. While specific data for this compound is not extensively detailed in the provided search results, related compounds offer insight. For example, in acetophenone (B1666503) oxime, a precursor, the carbon atoms of the phenyl ring and the C=N group show characteristic resonances. orgsyn.org For complexes, changes in the chemical shifts of the pyridyl and phenyl carbons upon coordination to a metal center can confirm the ligand's binding mode.

¹⁵N NMR: Although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, ¹⁵N NMR can offer direct insight into the nitrogen environments of the pyridyl and oxime groups. Isotopic labeling can be employed to enhance signal detection. This technique is particularly powerful for distinguishing between different coordination modes of the oxime and pyridyl nitrogen atoms.

Solid-State NMR for Structural Insights in Non-Crystalline Forms

For materials that are not amenable to single-crystal X-ray diffraction, such as non-crystalline or amorphous solids, solid-state NMR (ss-NMR) is an invaluable tool for structural characterization. nih.govpreprints.org Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are used to overcome the spectral line broadening observed in solids, thereby improving resolution. preprints.org

The application of ¹³C{¹⁴N} solid-state NMR experiments, which exploit the dipolar couplings between ¹³C and ¹⁴N nuclei, can definitively identify carbon atoms directly bonded to nitrogen. nih.gov This "attached nitrogen test" is highly effective for differentiating between heterocyclic isomers that might be ambiguous in solution NMR, a situation relevant to oxime chemistry where different isomers can be formed from the same starting materials. nih.goviastate.edu While specific ss-NMR studies on this compound were not found, the methodology's success in related heterocyclic and organometallic systems underscores its potential for providing crucial connectivity information in its non-crystalline complexes. nih.govnih.gov

Electronic Absorption and Emission Spectroscopy (UV-Visible)

UV-Visible spectroscopy probes the electronic transitions within a molecule, providing information about the ligand's π-system and the nature of metal-ligand bonding in its complexes.

Analysis of Electronic Transitions and Ligand-to-Metal Charge Transfer Bands

The UV-Visible spectrum of this compound and its complexes is characterized by several types of electronic transitions.

Ligand-Centered Transitions: Organic ligands with π-electron systems exhibit absorption bands in the UV region, corresponding to π → π* and n → π* transitions. uomustansiriyah.edu.iq

Ligand-to-Metal Charge Transfer (LMCT): In metal complexes, intense absorption bands can arise from the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT). uomustansiriyah.edu.iq These transitions are often responsible for the vibrant colors of transition metal complexes.

In studies of rhodium and platinum complexes with this compound (ppkoH), deprotonation of the ligand was found to cause a significant red shift (a shift to longer wavelengths) of the lowest energy signal. d-nb.info Computational studies on copper(II) complexes of this compound predicted significant electronic excitations in the visible region, with calculated absorption maxima at wavelengths including 358, 361, 369, 396, 397, 460, 475, and 480 nm. uef.fi

Photoluminescence Properties of Complexes

While specific photoluminescence data for this compound complexes are not detailed in the available literature, studies on structurally similar zinc(II) complexes with substituted terpyridine ligands offer valuable parallels. nih.gov The emission spectra of these zinc complexes show strong peaks that can be red-shifted depending on the nature of the substituents. nih.gov Emissions around 380 nm in these related systems are tentatively assigned to a π–π* or metal-to-ligand charge transfer (MLCT) mechanism. nih.gov This suggests that complexes of this compound could exhibit tunable photoluminescence, making them candidates for applications in materials science.

Potentiometric and Conductometric Studies

Potentiometric and conductometric methods are used to study the behavior of this compound and its complexes in solution, particularly for determining thermodynamic properties like stability constants and for assessing the nature of ionic species.

Conductometric Studies: Molar conductivity measurements provide information on whether a complex is an electrolyte in a particular solvent. For instance, in studies of cadmium(II) halide complexes with the related di-2-pyridyl ketone oxime, molar conductivity data in DMSO showed that the solid-state structures did not persist in solution. mdpi.comnih.gov The complexes were found to release the ligand, indicating the formation of solvated metal ions. mdpi.comnih.gov This technique is crucial for understanding the solution-state behavior of complexes, which can differ significantly from their solid-state structures.

Determination of Acid Dissociation Constants of the Ligand

The acid dissociation constants (pKa values) of this compound are crucial for understanding its behavior in solution and its chelation reactions with metal ions. These constants quantify the acidity of the pyridinium (B92312) nitrogen and the oxime hydroxyl group. The acid dissociation constants for both the syn-phenyl and anti-phenyl isomers have been determined, often using spectrophotometric and liquid-liquid extraction methods. cdnsciencepub.com

The equilibria for the dissociation of the protonated ligand (H₂L⁺) can be represented as follows:

H₂L⁺ ⇌ HL + H⁺ (governed by pKₐ₁) HL ⇌ L⁻ + H⁺ (governed by pKₐ₂)

Here, H₂L⁺ represents the protonated form of the oxime, HL is the neutral ligand, and L⁻ is the deprotonated ligand.

Studies have shown that the pyridinium nitrogen in syn-phenyl-2-pyridyl ketoxime is considerably more acidic than in pyridine itself. cdnsciencepub.com This increased acidity is attributed in part to the electronegativity of the oxime group. cdnsciencepub.com Conversely, the pKₐ for the oxime group (pKNOH) is relatively high, which is suggested to be due to the electron-donating properties of the phenyl ring. cdnsciencepub.com

The acid dissociation constants for the isomers of this compound have been determined in aqueous solutions at a specific ionic strength. cdnsciencepub.com

Table 1: Acid Dissociation Constants of this compound Isomers

| Isomer | pKₐ₁ (Pyridinium) | pKₐ₂ (Oxime) | Method | Ionic Strength |

|---|---|---|---|---|

| syn-Phenyl | 2.61 | 11.54 | Spectrophotometric | 1.0 M (NaCl) |

| anti-Phenyl | 2.25 | 11.02 | Spectrophotometric | 1.0 M (NaCl) |

Data sourced from Meek and Cheney (1964). cdnsciencepub.com

Thermodynamic Stability Constants of Metal Chelates

This compound acts as a bidentate ligand, coordinating with metal ions through the pyridyl nitrogen and the oxime nitrogen to form stable chelate rings. cdnsciencepub.comd-nb.info The syn-phenyl isomer, in particular, has been shown to form colored complexes with a variety of transition metal ions, which are extractable into organic solvents like chloroform. cdnsciencepub.com The stoichiometry of these metal chelates has been investigated, revealing the formation of both 1:1 and 2:1 ligand-to-metal ratios. cdnsciencepub.com

The thermodynamic stability of these metal chelates is quantified by their formation constants (log K). These constants are determined potentiometrically or spectrophotometrically and provide insight into the strength of the metal-ligand interaction. researchgate.net The complexation reactions for a divalent metal ion (M²⁺) can be generalized as:

M²⁺ + L⁻ ⇌ ML⁺ (governed by K₁) ML⁺ + L⁻ ⇌ ML₂ (governed by K₂)

A notable example is the copper(II) chelate with the syn-phenyl isomer, which has been studied in detail. cdnsciencepub.com The stability constants for the formation of copper(II) complexes have been determined in a mixed solvent system.

Data sourced from Meek and Cheney (1964). cdnsciencepub.com

The high values of these stability constants indicate the formation of very stable copper(II) complexes. cdnsciencepub.com The complexation of this compound has also been studied with other transition and heavy metal ions, including Co²⁺, Ni²⁺, Zn²⁺, Fe²⁺, Fe³⁺, and Cd²⁺, highlighting its versatile chelating ability. researchgate.netmdpi.com

Molar Conductivity Measurements for Solution Speciation

Molar conductivity measurements are a valuable tool for investigating the behavior of metal complexes in solution, specifically to determine whether they remain as neutral species or dissociate into ions. This information is crucial for understanding the speciation of the complex in a particular solvent.

For instance, studies on cadmium(II) complexes with this compound, specifically [CdCl₂(phpaoH)₂]·H₂O, have utilized molar conductivity to probe their solution behavior. mdpi.com When dissolved in a coordinating solvent like dimethyl sulfoxide (B87167) (DMSO), the molar conductivity values can indicate the extent of electrolyte behavior.

Research has shown that for a 10⁻³ M solution of the cadmium(II) complex in DMSO at 25 °C, the molar conductivity (ΛM) is indicative of a 1:2 electrolyte. mdpi.com This suggests that the complex decomposes in solution, likely releasing the chloride ions and the this compound ligands. mdpi.com

Table 3: Molar Conductivity of a Cadmium(II)-Phenyl 2-pyridyl ketoxime Complex

| Complex | Concentration (M) | Solvent | Molar Conductivity (ΛM) (S cm² mol⁻¹) | Electrolyte Type |

|---|---|---|---|---|

| [CdCl₂(phpaoH)₂]·H₂O | 10⁻³ | DMSO | 73 | 1:2 |

Data sourced from a study on cadmium(II) complexes. mdpi.com

In contrast, manganese(II) and iron(III) complexes with this compound have been reported to be non-ionic in nature, as indicated by their low molar conductance values in methanol (B129727) (10⁻³ M solution). This demonstrates that the solution behavior of the metal complexes of this compound is highly dependent on both the specific metal ion and the solvent system used.

Theoretical and Computational Studies of Phenyl 2 Pyridyl Ketoxime Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for studying phenyl 2-pyridyl ketoxime, offering a balance between computational cost and accuracy. It is widely used to predict molecular geometries, understand the energetics of different isomeric forms, and interpret spectroscopic data.

Geometry Optimization and Energetic Landscapes of Isomers and Complexes

This compound can exist in different isomeric forms, and DFT calculations have been instrumental in determining their relative stabilities. The versatile nature of the this compound ligand allows for the formation of various isomers in its metal complexes. d-nb.info Computational studies, often employing functionals like PBE0, are used to optimize the geometries of these isomers and to establish their relative energy rankings. d-nb.infosemanticscholar.org For instance, in metal complexes, the stability of different isomers can be influenced by factors such as intramolecular hydrogen bonding. d-nb.info In rhodium complexes, the isomer that allows for O-H···O hydrogen bonding between oxime groups was found to be the most stable, a finding supported by experimental crystal structures. d-nb.info

DFT calculations have been performed to understand the isomerism in various metal complexes of this compound. d-nb.inforesearchid.co These studies have shown that while a mixture of isomers can form during reactions, the most stable isomer is typically the one that crystallizes. d-nb.inforesearchid.co The selection of the functional and basis set, such as PBE0 with 6-311G(d,p), is crucial for obtaining accurate geometries and relative energies. d-nb.info

Prediction and Interpretation of Spectroscopic Data (IR, UV-Vis)

Theoretical calculations have proven invaluable in assigning and interpreting the complex experimental spectra of this compound and its derivatives. DFT is used to simulate infrared (IR) spectra, and the calculated frequencies, after appropriate scaling, generally show good agreement with experimental data. science.gov These simulations aid in the assignment of vibrational modes, such as the characteristic νC=N and νC=C stretching frequencies, which can indicate coordination to a metal ion. uef.fi

Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. science.govuef.fi These calculations help in understanding the electronic transitions responsible for the observed absorption bands. For this compound and its functionalized forms, TD-SCF calculations have been used to estimate electronic activities. researchgate.net The simulated spectra can predict how modifications to the molecular structure, such as the introduction of different functional groups, affect the absorption wavelength. researchgate.net For instance, deprotonation of the ligand leads to a significant red shift in the lowest energy absorption signal. d-nb.info

Advanced Electronic Structure Calculations

Beyond geometry and basic spectroscopy, more advanced computational techniques are employed to dissect the electronic properties of this compound, providing insights into its reactivity and potential for optoelectronic applications.

HOMO-LUMO Analysis and Global Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. researchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. researchgate.net

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify different aspects of chemical reactivity. science.govresearchgate.net These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Chemical Softness (σ): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule.

Studies on functionalized this compound have shown how different substituent groups can modulate these properties. researchgate.net For example, the introduction of electron-withdrawing or electron-donating groups can significantly alter the HOMO-LUMO gap and, consequently, the reactivity of the molecule. researchgate.net

Below is a table summarizing the calculated global reactivity descriptors for this compound (PPKO) and its functionalized derivatives from a theoretical study.

| Compound | ΔE (eV) | χ (eV) | η (eV) | σ (eV) | ω (eV) |

| PPKO | 0.1843 | 0.1545 | 0.0921 | 5.4256 | 0.1296 |

| CH3-PPKO | 0.1808 | 0.1240 | 0.0904 | 5.5282 | 0.1214 |

| OH-PPKO | 0.1763 | 0.1460 | 0.0881 | 5.6711 | 0.1208 |

| Data sourced from a DFT study on functionalized Phenyl-2-pyridyl ketoxime. researchgate.net |

Computational Investigations of Optoelectronic Properties and Band Gap Modulation

The electronic properties of this compound make it a candidate for applications in optoelectronic devices. Computational studies are crucial for predicting and tuning these properties. The HOMO-LUMO gap is directly related to the electronic band gap, a fundamental property for semiconductors and other electronic materials. researchgate.net

By functionalizing the this compound scaffold with different chemical groups (e.g., -CH3, -OH, -NH2, -NO2), it is possible to modulate the band gap and, consequently, the optoelectronic properties. researchgate.net Theoretical calculations allow for a systematic investigation of the effects of these functional groups on the electronic structure and absorption spectra, guiding the design of new materials with desired characteristics. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) for Electron Density Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule, offering insights into the nature of chemical bonds and intermolecular interactions. d-nb.inforesearchgate.net This analysis is performed on the wavefunction obtained from DFT calculations. d-nb.info

QTAIM has been used to study the properties of the electron density at bond critical points (BCPs) in this compound systems. d-nb.inforesearchid.co This allows for a detailed characterization of bonding, including covalent and non-covalent interactions like hydrogen bonds. d-nb.info In studies of metal complexes, QTAIM has been employed to investigate the nature of the bonding and the stability of different isomers. d-nb.inforesearchid.co For instance, additional weak interactions, such as Br···HNpz, have been identified and characterized using QTAIM, revealing their role in stabilizing molecular structures. researchid.co

Molecular Dynamics Simulations for Understanding Solution Behavior and Conformational Flexibility

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of molecules in solution. While specific MD simulation studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the principles of the technique and computational studies on related systems highlight its potential utility. The inherent flexibility of the this compound ligand, particularly in its metal complexes, makes it an ideal candidate for such investigations. uef.fi

MD simulations can provide critical insights into the conformational landscape of this compound, mapping out the accessible rotational states around its single bonds and the associated energy barriers. This is particularly relevant for understanding its behavior in different solvent environments, as solvent-solute interactions can significantly influence conformational preferences. By simulating the trajectory of the molecule over time, researchers can observe how it folds and flexes, which is crucial for its interaction with metal centers and its role in forming larger supramolecular structures.

In the context of its metal complexes, MD simulations could elucidate the dynamic stability of different isomers in solution. While static calculations like Density Functional Theory (DFT) can predict the relative energies of isomers, MD can reveal the pathways and timescales of interconversion between them. Computational studies on copper complexes of this compound have noted that dihedral angles can differ significantly between calculated ground-state structures and experimental X-ray data, a discrepancy attributed to the ligand's bulkiness and flexibility. uef.fi MD simulations could directly model this dynamic behavior, providing a more complete picture that bridges the gap between static crystal structures and the dynamic reality in solution.

Mechanistic Investigations of Chemical Reactions and Ligand Transformations

Computational methods, predominantly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of chemical reactions and transformations involving the this compound ligand and its derivatives. These studies provide a molecular-level understanding of reaction pathways, transition states, and product stabilities that are often difficult to probe experimentally.

A significant area of investigation has been the formation and relative stability of geometric isomers in octahedral metal complexes. For instance, in the reaction of this compound (ppkoH) with rhodium and platinum salts, a mixture of isomers is likely formed, but the most thermodynamically stable form is the one that crystallizes. d-nb.inforesearchgate.net DFT calculations have been employed to determine the relative stability of these various possible isomers (e.g., ccc, cct, tcc, ttt, where 'c' and 't' denote cis and trans arrangements of ligands). d-nb.inforesearchgate.net These calculations help explain why specific isomers, such as the tcc isomer of [RhCl2(ppkoH)(ppko)] with its stabilizing intramolecular hydrogen bond, or the ttt isomer of [PtBr2(ppko)2], are preferentially isolated. d-nb.inforesearchgate.net

The table below summarizes the DFT-calculated relative stability of possible isomers for a platinum complex, demonstrating how computational chemistry can predict the most favorable geometric arrangement.

| Isomer Configuration | Relative Energy (kJ/mol) | Key Structural Feature |

|---|---|---|

| ttt | 0.0 (most stable) | All ligands are trans to a similar ligand |

| cct | +5 | Oxime groups are cis to each other |

| tcc | +33 | Pyridyl groups are cis to each other |

Beyond isomerism, DFT studies have shed light on more complex ligand transformations. Metal-ion-assisted reactions can alter the structure of the oxime ligand itself. mdpi.commdpi.com An example is the Beckmann rearrangement, a classic organic reaction that has been identified for this compound. acs.org In other cases, metal coordination can facilitate unprecedented reactions. DFT mechanistic studies on the related pyridine-2-chloroxime ligand have revealed a cross-coupling reaction between two coordinated ligands to form a di(2-pyridyl)furoxan. mdpi.com Such computational investigations are crucial for understanding how the metal center activates the ligand and steers the reaction along a specific pathway. mdpi.com Furthermore, DFT can explain how reaction conditions, such as solvent polarity, can control product selectivity in metal-catalyzed reactions involving similar pyridyl-based molecules. acs.org

Computational Analysis of Intermolecular and Supramolecular Interactions (e.g., Hirshfeld Surface Analysis)

The assembly of individual molecules of this compound and its metal complexes into ordered crystal lattices is governed by a complex network of intermolecular interactions. Computational tools are essential for deconvoluting and quantifying these forces. Hirshfeld surface (HS) analysis has emerged as a particularly insightful method for visualizing and analyzing the crystal packing environment. mdpi.comacs.org

The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored to show different properties of the intermolecular contacts. A surface mapped with the d_norm property, for example, uses a red-white-blue color scale where red spots highlight contacts that are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. mdpi.com This allows for the immediate identification of the most significant interactions driving the supramolecular assembly. mdpi.com

The following table provides representative percentage contributions of various intermolecular contacts for crystals of pyridyl oxime-type complexes, as determined by Hirshfeld surface analysis.

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | ~50% | Represents the most abundant, though generally weak, van der Waals contacts. mdpi.comgrafiati.com |

| C···H / H···C | ~12-18% | Indicates C-H···π interactions or other van der Waals contacts. grafiati.com |

| Cl···H / H···Cl | ~14-22% | Highlights the importance of hydrogen bonding involving chloride ligands. mdpi.comgrafiati.com |

| O···H / H···O | ~17% | Represents hydrogen bonds involving the oxime oxygen or other oxygen atoms. mdpi.com |

| N···H / H···N | ~12.5% | Shows hydrogen bonds involving the pyridyl or oxime nitrogen atoms. mdpi.com |

Other computational methods also provide deep insights. The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution. d-nb.info QTAIM studies on this compound have shown that deprotonation of the oxime hydroxyl group significantly alters the electrostatic potential, increasing the negative charge on the nitrogen and oxygen atoms and enhancing the ligand's coordination strength. d-nb.info Such analyses are fundamental to understanding the nature of both the covalent bonds within the molecule and the non-covalent interactions between molecules. d-nb.info

Advanced Research Applications of Phenyl 2 Pyridyl Ketoxime in Chemical Science

Analytical Chemistry Applications

The ability of phenyl 2-pyridyl ketoxime to bind with metal ions has made it a valuable tool in analytical chemistry for both qualitative detection and quantitative measurement.

Development of Reagents for Selective Metal Ion Detection and Quantification